

An In-depth Technical Guide to the Chemical Reactions of Diallylmethylamine

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Compound of Interest

Compound Name: Diallylmethylamine

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Introduction

Diallylmethylamine [(CH₂=CHCH₂)₂NCH₃], a tertiary amine, serves as a versatile building block in organic synthesis and polymer chemistry. Its reactivity is primarily centered around the nucleophilic nitrogen atom and the two allylic double bonds. This guide provides a comprehensive overview of the core chemical reactions of **diallylmethylamine**, presenting quantitative data in structured tables, detailed experimental protocols for key transformations, and visualizations of reaction pathways and workflows.

Synthesis of Diallylmethylamine

Diallylmethylamine is typically synthesized via the nucleophilic substitution of allyl chloride with methylamine. The use of phase transfer catalysis can enhance the reaction efficiency.

General Reaction Scheme



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Figure 1: Synthesis of **Diallylmethylamine**.

Experimental Protocol: Synthesis via Phase Transfer Catalysis

A general method for the synthesis of **diallylmethylamine** involves the reaction of aqueous methylamine with allyl chloride in the presence of a phase transfer catalyst like polyglycol-400.

Materials:

- Aqueous methylamine solution
- Allyl chloride
- Polyglycol-400 (phase transfer catalyst)
- Appropriate organic solvent (e.g., dichloromethane)
- Sodium hydroxide solution
- Anhydrous magnesium sulfate
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

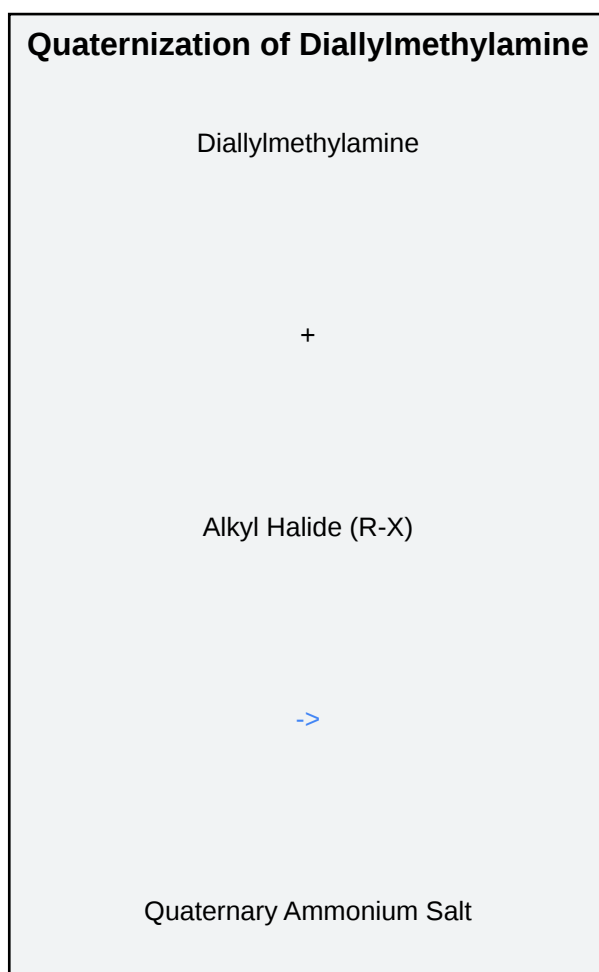
Procedure:

- Combine the aqueous methylamine solution and polyglycol-400 in a round-bottom flask equipped with a stirrer, condenser, and dropping funnel.
- Slowly add allyl chloride to the stirred mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.
- After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
- Separate the organic layer and wash it with water and then with a dilute sodium hydroxide solution to remove any unreacted starting materials and acidic byproducts.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude **diallylmethylamine** by fractional distillation to obtain the final product.

Quaternization Reactions

The lone pair of electrons on the nitrogen atom of **diallylmethylamine** makes it a good nucleophile, readily reacting with alkyl halides to form quaternary ammonium salts. These salts are valuable as monomers for polymerization and as antimicrobial agents.

General Reaction Scheme



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Figure 2: General Quaternization Reaction.

Data Presentation: Quaternization Reactions

Alkylating Agent (R-X)	Product Name	Typical Solvent	Typical Conditions
Methyl Iodide (CH ₃ I)	Diallyldimethylammonium iodide	Acetone, Ethanol	Room temperature
Ethyl Bromide (C ₂ H ₅ Br)	Diallylethylmethylammonium bromide	Acetone, Ethanol	Reflux
Benzyl Chloride (BnCl)	Diallylbenzylmethylammonium chloride	Acetone, Ethanol	Reflux

Experimental Protocol: Synthesis of Diallyldimethylammonium Iodide

This protocol is a general procedure for the quaternization of a tertiary amine with methyl iodide^[1].

Materials:

- **Diallylmethylamine**
- Methyl iodide
- Acetone (anhydrous)
- Diethyl ether (anhydrous)
- Standard glassware for organic synthesis

Procedure:

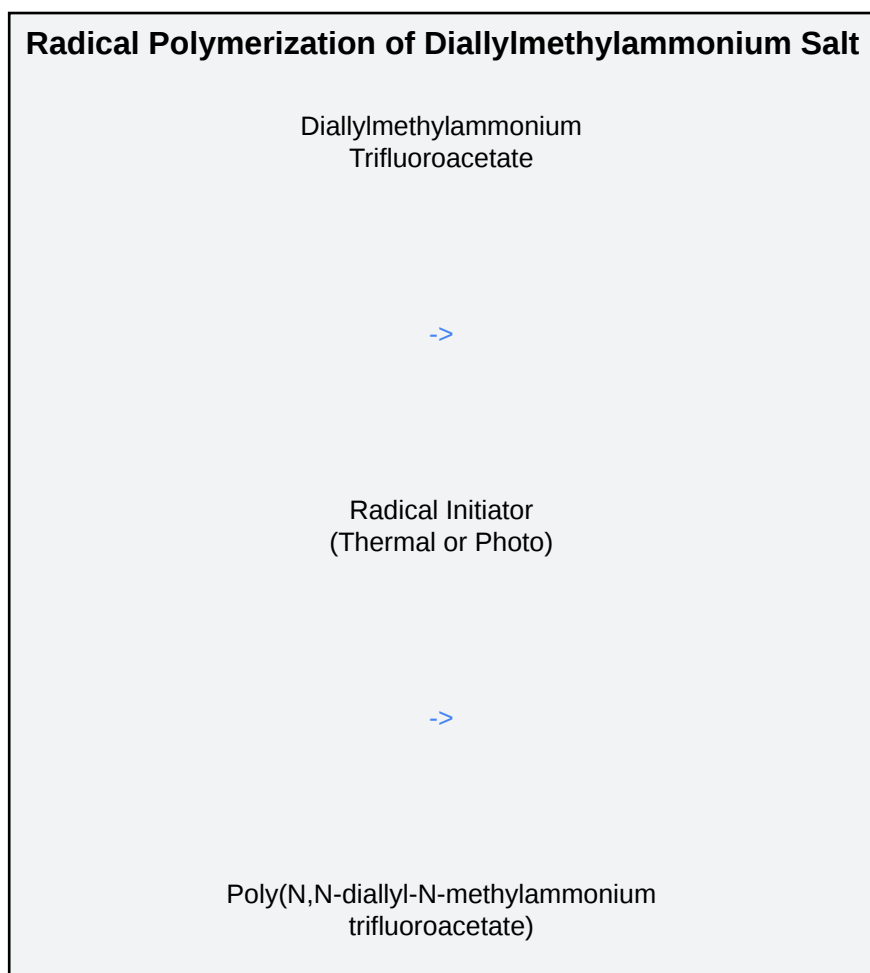
- Dissolve **diallylmethylamine** (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a condenser.
- Slowly add methyl iodide (1.1-1.5 eq) to the solution at room temperature.

- Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the quaternary ammonium salt.
- If precipitation is slow, the reaction mixture can be gently warmed or allowed to stand for a longer period.
- Once the reaction is complete, the precipitated solid is collected by filtration.
- Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum to yield diallyldimethylammonium iodide as a white crystalline solid.

Radical Polymerization

Diallylmethylamine, particularly in its protonated salt form (e.g., trifluoroacetate salt), can undergo radical cyclopolymerization to form high-molecular-weight polymers. This process is significant for the synthesis of polyamines with applications in various fields, including as gene delivery vectors and antimicrobial agents. The protonation of the amine is crucial to prevent degradative chain transfer, a common issue in the polymerization of allyl monomers[2][3].

General Reaction Scheme



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Figure 3: Radical Polymerization.

Data Presentation: Polymerization Conditions

Polymerization Type	Initiator	Solvent	Temperature/Condition	Molecular Weight (Mw)
Thermal	Ammonium persulfate (APS)	Aqueous solution	30-50 °C	(3-6) x 10 ⁴ g/mol
Photoinduced	4,4'-Azobis(4-cyanovaleric acid) (ACVA)	Aqueous solution	21 °C (UV irradiation)	(3-6) x 10 ⁴ g/mol

Experimental Protocol: Thermal Radical Polymerization of N,N-Diallyl-N-methylammonium trifluoroacetate

This protocol is based on the general procedures described for the radical polymerization of diallylammonium salts[2][4].

Materials:

- **Diallylmethylamine**
- Trifluoroacetic acid (TFA)
- Ammonium persulfate (APS)
- Deionized water
- Dialysis tubing
- Freeze-dryer
- Standard glassware for polymerization

Procedure:

- **Monomer Salt Preparation:** In a flask, dissolve **diallylmethylamine** (1.0 eq) in deionized water. Cool the solution in an ice bath and slowly add an equimolar amount of trifluoroacetic acid (1.0 eq) with stirring.
- **Polymerization:** To the aqueous solution of the N,N-diallyl-N-methylammonium trifluoroacetate monomer, add the desired amount of ammonium persulfate initiator (e.g., 1-5 mol% relative to the monomer).
- Purge the solution with an inert gas (e.g., nitrogen or argon) for 30-60 minutes to remove dissolved oxygen.
- Heat the reaction mixture to the desired temperature (e.g., 50 °C) under an inert atmosphere and stir for the specified reaction time (e.g., 24 hours).

- Purification: After the polymerization, cool the reaction mixture to room temperature.
- Transfer the polymer solution to a dialysis tube and dialyze against deionized water for several days to remove unreacted monomer, initiator fragments, and low-molecular-weight oligomers.
- Lyophilize (freeze-dry) the purified polymer solution to obtain the final polymer as a white, fluffy solid.

Other Potential Reactions

While less commonly reported specifically for **diallylmethylamine**, its structure suggests the potential for other transformations characteristic of tertiary allylic amines.

Ring-Closing Metathesis (RCM)

The two allyl groups in **diallylmethylamine** make it a suitable substrate for ring-closing metathesis to form a five-membered nitrogen-containing heterocycle, 1-methyl-3,4-dihydro-1H-pyrrole. This reaction is typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts.

Ring-Closing Metathesis of Diallylmethylamine

Diallylmethylamine

->

1-Methyl-3,4-dihydro-1H-pyrrole

+

Ethene

Oxidation of Diallylmethylamine

Diallylmethylamine

->

Diallylmethylamine N-oxide

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